molecular formula C23H29N5O5 B1229661 4-[1,3-dioxo-3-[(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)amino]propyl]-1-piperazinecarboxylic acid ethyl ester

4-[1,3-dioxo-3-[(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)amino]propyl]-1-piperazinecarboxylic acid ethyl ester

Cat. No. B1229661
M. Wt: 455.5 g/mol
InChI Key: RUFQRRFSBBTJGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1,3-dioxo-3-[(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)amino]propyl]-1-piperazinecarboxylic acid ethyl ester is a member of quinazolines.

Scientific Research Applications

Chemical Synthesis and Reactivity

In the realm of chemical synthesis, 4-[1,3-dioxo-3-[(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)amino]propyl]-1-piperazinecarboxylic acid ethyl ester and related compounds have been the focus of various studies. Budruev et al. (2021) investigated the effect of water in the photochemical synthesis of similar compounds, revealing how water content influences yields and product distribution (Budruev et al., 2021). Another study by Süsse and Johne (1987) discussed the synthesis of quinazolin-1-yl-acetic acid esters, highlighting the intricate reaction pathways and derivatives in the synthesis of such complex molecules (Süsse & Johne, 1987).

Pharmacological Potential

The pharmacological aspects of compounds similar to this compound have been explored in various studies. For example, Takai et al. (1986) synthesized piperidine derivatives with a quinazoline ring system, showing potential as antihypertensive agents (Takai et al., 1986). In a similar vein, Nepali et al. (2011) evaluated the antitussive activity of azepino[2,1-b]quinazolones, demonstrating their efficacy in reducing cough frequency (Nepali et al., 2011).

Biological Activity

The biological activity of compounds structurally related to this compound has been a subject of interest. For instance, Markosyan et al. (2006) synthesized and tested compounds for their effects on monoamine oxidase (MAO) activity and antitumor properties, revealing significant biological activities (Markosyan et al., 2006).

properties

Molecular Formula

C23H29N5O5

Molecular Weight

455.5 g/mol

IUPAC Name

ethyl 4-[3-oxo-3-[(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)amino]propanoyl]piperazine-1-carboxylate

InChI

InChI=1S/C23H29N5O5/c1-2-33-23(32)27-12-10-26(11-13-27)21(30)15-20(29)24-16-7-8-18-17(14-16)22(31)28-9-5-3-4-6-19(28)25-18/h7-8,14H,2-6,9-13,15H2,1H3,(H,24,29)

InChI Key

RUFQRRFSBBTJGT-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)C(=O)CC(=O)NC2=CC3=C(C=C2)N=C4CCCCCN4C3=O

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CC(=O)NC2=CC3=C(C=C2)N=C4CCCCCN4C3=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[1,3-dioxo-3-[(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)amino]propyl]-1-piperazinecarboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
4-[1,3-dioxo-3-[(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)amino]propyl]-1-piperazinecarboxylic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
4-[1,3-dioxo-3-[(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)amino]propyl]-1-piperazinecarboxylic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
4-[1,3-dioxo-3-[(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)amino]propyl]-1-piperazinecarboxylic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
4-[1,3-dioxo-3-[(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)amino]propyl]-1-piperazinecarboxylic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
4-[1,3-dioxo-3-[(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)amino]propyl]-1-piperazinecarboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.